molecular formula C13H22N2O2 B7950432 (R)-5-((R)-sec-butyl)-3-cyclohexylimidazolidine-2,4-dione

(R)-5-((R)-sec-butyl)-3-cyclohexylimidazolidine-2,4-dione

Cat. No.: B7950432
M. Wt: 238.33 g/mol
InChI Key: GTKOHXKZTJRLKJ-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-(®-sec-butyl)-3-cyclohexylimidazolidine-2,4-dione is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sec-butyl group and a cyclohexyl ring attached to an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(®-sec-butyl)-3-cyclohexylimidazolidine-2,4-dione typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a cyclohexyl isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of ®-5-(®-sec-butyl)-3-cyclohexylimidazolidine-2,4-dione may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. Solvent-free or low-solvent methods, such as mechanochemical synthesis, may also be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-5-(®-sec-butyl)-3-cyclohexylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

®-5-(®-sec-butyl)-3-cyclohexylimidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-5-(®-sec-butyl)-3-cyclohexylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate a signaling pathway. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-(®-sec-butyl)-3-cyclohexylimidazolidine-2,4-dione is unique due to its specific stereochemistry and the presence of both a sec-butyl group and a cyclohexyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5R)-5-[(2R)-butan-2-yl]-3-cyclohexylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-3-9(2)11-12(16)15(13(17)14-11)10-7-5-4-6-8-10/h9-11H,3-8H2,1-2H3,(H,14,17)/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKOHXKZTJRLKJ-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(=O)N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H]1C(=O)N(C(=O)N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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